molecular formula C10H6FNOS B1520586 2-(4-Fluorophenyl)thiazole-5-carbaldehyde CAS No. 914348-80-4

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1520586
CAS No.: 914348-80-4
M. Wt: 207.23 g/mol
InChI Key: FPMAURQPBMLMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNOS and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H6FNOSC_{10}H_6FNOS and a molecular weight of 207.23 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including the thiazole ring and the fluorophenyl group, contribute to its potential therapeutic applications.

PropertyValue
Molecular FormulaC10H6FNOS
Molecular Weight207.23 g/mol
IUPAC Name2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde
PurityTypically ≥95%

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung adenocarcinoma) cells. The structure-activity relationship (SAR) analysis suggested that substitutions on the phenyl ring significantly influence the anticancer potency. For instance, compounds with electron-withdrawing groups such as fluorine exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study:
In a study by Evren et al. (2019), novel derivatives synthesized from thiazole scaffolds were tested against NIH/3T3 mouse embryoblast cells and A549 cells. One compound demonstrated an IC50 value indicating strong selectivity against both cell lines, showcasing the potential of thiazole derivatives in cancer therapy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including E. coli and S. aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) of synthesized compounds derived from this thiazole were found to be lower than those of standard antibiotics, indicating promising antimicrobial activity .

Table: Antimicrobial Efficacy

MicroorganismMIC (mM)Reference Drug MIC (mM)
E. coli3.921.0
S. aureus4.011.0
C. albicans4.230.5
A. niger4.010.5

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Action : It disrupts microbial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMAURQPBMLMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole-5-carbaldehyde (5.0 g, 26.04 mmol) in toluene (150 mL) and ethanol (75 mL) was added (4-fluorophenyl)boronic acid (7.29 g, 52.08 mmol), 2M sodium carbonate solution (73.58 mL), Pd(PPh3)4 (1.5 g, 1.3 mmol) under argon atmosphere. The resulting mixture was heated at 85° C. for 6 h. The reaction mixture was concentrated under reduced pressure, the residue was diluted with water (150 mL), and extracted with ethyl acetate (5×500 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressures to obtain crude product. The crude product was purified by Combiflash® chromatography (Mobile phase: 10% ethyl acetate in hexane) to give 2-(4-fluorophenyl)thiazole-5-carbaldehyde as off-white solid (200 mg, 88% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.06 (s, 1H), 8.74 (s, 1H), 8.14-8.11 (m, 2H), 7.39 (t, 2H); LC-MS m/z calculated for [M+H]+ 208.02. found 207.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
73.58 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.